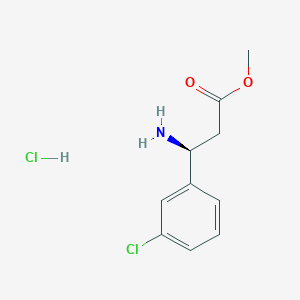![molecular formula C21H18N4OS B2498827 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-93-5](/img/structure/B2498827.png)
3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions of thieno[2,3-b]pyridine derivatives with various amines. These methods highlight the versatility and complexity of synthesizing thieno[2,3-b]pyridine derivatives (Wagner, Vieweg, Prantz, & Leistner, 1993); (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Studies have shown that the molecular structure can be analyzed through X-ray structural analysis, providing insights into the compound's configuration and conformation (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including reactions with chloroacetonitrile or chloroacetamide to furnish specific analogs. The reactivity of these compounds under different conditions highlights their complex chemical properties and potential for further functionalization (Abdel-rahman et al., 2003).
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
This compound serves as a versatile synthon in the synthesis of various derivatives. El-Meligie et al. (2020) utilized it for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, exploring its utility in generating diverse chemical structures with potential biological applications (El-Meligie et al., 2020). Similarly, Lukina et al. (2017) described its reaction with chloroacetyl chloride, leading to the formation of new monothiooxamides, highlighting its role in expanding the chemical space of thieno[2,3-b]pyridines (Lukina et al., 2017).
Antiproliferative Activity
The compound and its derivatives have been studied for their antiproliferative properties. Van Rensburg et al. (2017) reported that derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit activity against the phospholipase C enzyme, a notable finding for the development of anticancer therapies (van Rensburg et al., 2017). This activity has been further explored by Haverkate et al. (2021), who synthesized novel thieno[2,3-b]pyridines to improve their antiproliferative activity, targeting the enzyme phosphoinositide phospholipase C (PI-PLC) (Haverkate et al., 2021).
Structural and Synthetic Studies
Dotsenko et al. (2021) synthesized polycyclic compounds containing the thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment by reacting derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, revealing new potential in synthetic chemistry and material science (Dotsenko et al., 2021). Dyachenko et al. (2019) presented a multicomponent synthesis approach for functionalized thieno[2,3-b]pyridines, demonstrating the compound's versatility in reaction chemistry (Dyachenko et al., 2019).
Propriétés
IUPAC Name |
3-amino-N-(1-phenylethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13(14-5-3-2-4-6-14)24-20(26)19-18(22)16-7-8-17(25-21(16)27-19)15-9-11-23-12-10-15/h2-13H,22H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUMKGXBBHVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)





![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)


![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)